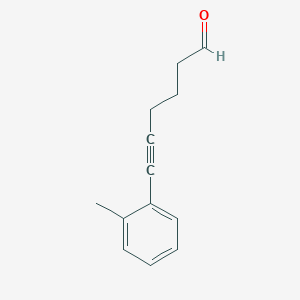

5-Hexynal, 6-(2-methylphenyl)-

Beschreibung

5-Hexynal, 6-(2-methylphenyl)- is an aliphatic aldehyde containing a terminal alkyne group and a 2-methylphenyl substituent at the 6-position. Analogous compounds with aromatic substituents, such as those in and –6, demonstrate roles in pharmaceuticals, hinting at possible applications in drug synthesis or materials science .

Eigenschaften

CAS-Nummer |

823785-35-9 |

|---|---|

Molekularformel |

C13H14O |

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

6-(2-methylphenyl)hex-5-ynal |

InChI |

InChI=1S/C13H14O/c1-12-8-5-6-10-13(12)9-4-2-3-7-11-14/h5-6,8,10-11H,2-3,7H2,1H3 |

InChI-Schlüssel |

HXHOTOAECWCSKM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C#CCCCC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexynal, 6-(2-methylphenyl)- typically involves the use of alkyne and aldehyde precursors. One common method is the Sonogashira coupling reaction, which allows the coupling of alkynes with aryl or vinyl halides in the presence of a palladium catalyst. This reaction is carried out under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of 5-Hexynal, 6-(2-methylphenyl)- may involve large-scale Sonogashira coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Types of Reactions:

Oxidation: 5-Hexynal, 6-(2-methylphenyl)- can undergo oxidation to form carboxylic acids.

Reduction: The compound can be reduced to primary alcohols.

Substitution: The alkyne group in 5-Hexynal, 6-(2-methylphenyl)- can participate in substitution reactions, such as the Sonogashira coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products:

Oxidation: 6-Hexanoic acid.

Reduction: 1-Hexanol.

Substitution: Various substituted alkynes and alkenes.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Hexynal, 6-(2-methylphenyl)- is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.

Biology and Medicine: The compound has shown potential in neuroscience research, particularly in studies investigating neurodegenerative diseases like Alzheimer’s and Parkinson’s. It can inhibit the aggregation of specific proteins linked to these diseases, potentially preventing neuronal damage.

Industry: 5-Hexynal, 6-(2-methylphenyl)- exhibits antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. It can effectively inhibit the growth of various bacterial and fungal strains.

Wirkmechanismus

The mechanism of action of 5-Hexynal, 6-(2-methylphenyl)- involves its interaction with molecular targets and pathways in biological systems. In neuroscience research, it may modulate neurotransmitter activity in the brain, influencing processes like learning and memory. The compound’s ability to inhibit protein aggregation is linked to its interaction with specific protein structures, preventing the formation of toxic aggregates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-Hexynal, 6-(2-methylphenyl)- to three classes of compounds: phenyl-substituted aldehydes , alkynal derivatives , and 2-methylphenyl-containing pharmaceuticals .

Phenyl-Substituted Aldehydes and Ketones

Compounds with aromatic substituents, such as those in and , highlight how substituent position and functional groups affect properties:

*Calculated based on structure.

Key Observations :

- Substituent Effects : Chloro and methoxy groups in compounds reduce symmetry, leading to varied melting points (e.g., 97–110°C). The 2-methylphenyl group in the target compound may similarly lower melting points compared to unsubstituted aldehydes due to steric hindrance .

- Synthetic Routes : Friedel-Crafts acylations (as in ) or alkyne-functionalized Grignard reagents (analogous to ) could be plausible synthesis pathways for the target compound .

Alkynal Derivatives

Alkynals (alkyne-containing aldehydes) are rare in the provided evidence. However, describes methyl 5-(9-(2-(2-methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate, a complex alkyne derivative synthesized via multi-step organic reactions. This suggests that alkynals like 5-Hexynal, 6-(2-methylphenyl)- may require specialized coupling or oxidation steps for synthesis .

2-Methylphenyl-Containing Pharmaceuticals

Compounds like Netupitant and Befetupitant (–6) feature 4-(2-methylphenyl)pyridinyl groups. These moieties enhance binding to receptors (e.g., antiemetic targets) via hydrophobic interactions. While 5-Hexynal, 6-(2-methylphenyl)- lacks direct therapeutic data, its 2-methylphenyl group could similarly contribute to bioactivity in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.